Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate
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Overview
Description
Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate is a chemical compound with the molecular formula C10H8Cl2N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate typically involves the condensation of 5,6-dichloro-1H-benzo[d]imidazole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the
Biological Activity
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate (CAS No. 41196-04-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- Density : 1.641 g/cm³
- Refractive Index : 1.717
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have shown efficacy against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Acinetobacter baumannii | 4 µg/mL |
Pseudomonas aeruginosa | 8 µg/mL |
Escherichia coli | 16 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antibacterial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have revealed that this compound possesses selective toxicity towards cancer cells while sparing normal cells.
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
Normal Human Fibroblasts | >50 |
This selective cytotoxicity suggests potential applications in cancer therapy.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of several benzimidazole derivatives, including this compound. The results indicated significant activity against multi-drug resistant strains, supporting the need for further investigation into its mechanism of action . -
Cytotoxic Effects on Cancer Cells :
In a separate study focusing on the cytotoxic effects of benzimidazole derivatives on various cancer cell lines, this compound showed promising results with low IC₅₀ values in HeLa and MCF-7 cells. This suggests potential as a lead compound for developing new anticancer therapies .
Properties
CAS No. |
41196-04-7 |
---|---|
Molecular Formula |
C9H7Cl2N3O2 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
methyl N-(5,6-dichloro-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H2,12,13,14,15) |
InChI Key |
CQKXCYIZADLCEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
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